No. 2 diesel fuel is a refined petroleum product primarily used as a fuel in compression-ignition engines. It is derived from crude oil through a refining process that separates hydrocarbons based on their boiling points. Diesel fuel typically consists of a complex mixture of hydrocarbons, primarily alkanes (paraffins), cycloalkanes (naphthenes), and aromatic hydrocarbons, with carbon chain lengths typically ranging from C10 to C20 [, , , ].
Diesel Fuel No. 2 is sourced from crude oil, which undergoes various refining processes to separate and purify different hydrocarbon fractions. Additionally, synthetic versions of this fuel can be produced from natural gas, coal, or biomass through advanced chemical processes.
Diesel Fuel No. 2 is classified based on its cetane number, viscosity, density, and sulfur content. It falls under the category of middle distillates in petroleum products and is often utilized in heavy-duty vehicles and equipment due to its favorable combustion characteristics.
The primary method for producing Diesel Fuel No. 2 is through the Fischer-Tropsch synthesis, a catalytic process that converts carbon monoxide and hydrogen into liquid hydrocarbons. This process can utilize syngas derived from natural gas or biomass as feedstock.
The Fischer-Tropsch process operates under specific conditions that influence the yield and composition of the final product. The general reaction can be represented as:
where represents the number of carbon atoms in the hydrocarbon chain produced . The choice of catalyst (iron or cobalt) and reaction temperature significantly affects the molecular weight distribution of the resulting hydrocarbons .
Diesel Fuel No. 2 primarily consists of aliphatic hydrocarbons with carbon chain lengths typically ranging from C10 to C20. The molecular structure includes straight-chain alkanes (paraffins), branched-chain alkanes, cycloalkanes, and aromatic compounds.
The average molecular formula for Diesel Fuel No. 2 can be approximated as , although actual compositions can vary based on production methods and feedstocks used.
In addition to the Fischer-Tropsch synthesis, Diesel Fuel No. 2 can undergo various chemical reactions during combustion, including oxidation reactions that produce carbon dioxide and water:
The combustion process is exothermic and releases energy, making Diesel Fuel No. 2 an efficient energy source for engines. The efficiency of combustion depends on factors such as fuel quality, engine design, and operating conditions.
The mechanism of action for Diesel Fuel No. 2 in an engine involves injection into the combustion chamber, where it mixes with air and is compressed to high pressures and temperatures. This compression ignites the fuel due to auto-ignition properties associated with its cetane number.
Cetane numbers for Diesel Fuel No. 2 typically range from 40 to 55, indicating its ignition quality; higher cetane numbers correlate with shorter ignition delays and smoother engine operation .
Diesel Fuel No. 2 is extensively used in various applications beyond transportation:
Additionally, ongoing research into synthetic diesel fuels aims to enhance sustainability by reducing greenhouse gas emissions associated with traditional fossil fuels .
Diesel No. 2 Fuel, also termed No. 2 distillate or gas oil, is a middle distillate hydrocarbon fraction derived from crude oil refining. It is characterized by a boiling range of 163–357°C (325–675°F) and a carbon chain distribution predominantly between C9–C25 hydrocarbons [3] [5]. Unlike lighter No. 1-D grades, Diesel No. 2 exhibits higher viscosity and energy density, making it suitable for sustained high-load operations. Classification under ASTM D975 includes three sulfur-based subcategories: High Sulfur (S5000, >500 ppm), Low Sulfur (S500, ≤500 ppm), and Ultra-Low Sulfur Diesel (ULSD, S15, ≤15 ppm) [6]. Its versatility allows use across transportation, industrial, and power generation sectors, distinguished from residual fuels (No. 4-D, No. 6) by lower viscosity and absence of residual oil blends in standard formulations [1] [6].
The evolution of Diesel No. 2 parallels diesel engine innovation. Rudolf Diesel’s 1892 prototype initially tested diverse fuels, including kerosene and vegetable oils, but standardized petroleum distillates emerged as the dominant choice by the 1930s with the commercialization of high-speed engines like the Mercedes-Benz OM 138 [3]. Post-World War II standardization (e.g., DIN 51601, NATO F 54) established critical parameters like cetane number and viscosity. The 1993 U.S. EPA sulfur regulations initiated a transformative shift, culminating in the 2006 ULSD mandate for on-road vehicles, which reduced sulfur content from 5,000 ppm to 15 ppm to enable advanced exhaust after-treatment systems [6] [8]. This regulatory cascade redefined Diesel No. 2’s composition globally, with EN 590 (Europe) and ASTM D975 (U.S.) now harmonizing key specifications [3].
The Diesel No. 2 market demonstrates robust growth, driven by logistics industrialization and emerging economy urbanization. Valued at approximately USD 200 billion in 2023, the market is projected to reach USD 320 billion by 2032, reflecting a 5.2% CAGR [4]. Regional dynamics reveal Asia-Pacific’s dominance (45% of consumption), fueled by China and India’s manufacturing expansion and vehicle fleet growth. Europe and North America follow, with stringent emission standards accelerating ULSD adoption [9]. Consumption by sector shows:
Table 1: Global Diesel No. 2 Consumption Trends (2023–2032)
| Region | 2023 Market Share (%) | Projected CAGR (%) | Primary Growth Driver |
|---|---|---|---|
| Asia-Pacific | 45 | 6.1 | Industrialization, vehicle ownership |
| North America | 22 | 4.3 | Shale gas logistics, ULSD transition |
| Europe | 25 | 3.8 | Renewable blending mandates |
| Rest of World | 8 | 5.9 | Infrastructure development |
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